4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide 4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Brand Name: Vulcanchem
CAS No.: 850911-34-1
VCID: VC4139206
InChI: InChI=1S/C19H21N3O3S2/c1-12-6-11-16-17(13(12)2)22(5)19(26-16)20-18(23)14-7-9-15(10-8-14)27(24,25)21(3)4/h6-11H,1-5H3
SMILES: CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2C)C
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.52

4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

CAS No.: 850911-34-1

Cat. No.: VC4139206

Molecular Formula: C19H21N3O3S2

Molecular Weight: 403.52

* For research use only. Not for human or veterinary use.

4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide - 850911-34-1

Specification

CAS No. 850911-34-1
Molecular Formula C19H21N3O3S2
Molecular Weight 403.52
IUPAC Name 4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C19H21N3O3S2/c1-12-6-11-16-17(13(12)2)22(5)19(26-16)20-18(23)14-7-9-15(10-8-14)27(24,25)21(3)4/h6-11H,1-5H3
Standard InChI Key KFCMKPFIHVADKS-FMQUCBEESA-N
SMILES CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2C)C

Introduction

Key Features

  • The benzothiazole ring provides aromaticity and contributes to the molecule's electronic properties.

  • The dimethylsulfamoyl group enhances solubility and may influence biological activity by interacting with target proteins.

General Synthetic Pathway

The synthesis of this compound typically involves:

  • Preparation of the Benzothiazole Core: Using starting materials like o-aminothiophenol and methyl ketones under oxidative cyclization conditions.

  • Formation of the Imine Linkage: Condensation of the benzothiazole derivative with an appropriate benzamide precursor.

  • Introduction of the Dimethylsulfamoyl Group: Reaction with dimethylsulfamoyl chloride in the presence of a base to achieve sulfonamide functionalization.

Reaction Conditions

  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

  • Catalysts: Acidic or basic catalysts depending on the step

  • Temperature: Moderate heating (50–100°C) for cyclization and condensation reactions

Potential Applications

  • Antimicrobial Activity:

    • Benzothiazole derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

    • The sulfonamide group may enhance antimicrobial efficacy by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

  • Anticancer Properties:

    • Similar compounds have shown cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) through apoptosis induction.

    • The trimethyl substitution pattern on the benzothiazole ring may influence DNA intercalation or enzyme inhibition.

  • Enzyme Inhibition:

    • Sulfonamide groups are known inhibitors of carbonic anhydrase enzymes, which are implicated in various diseases including glaucoma and cancer metastasis.

Molecular Docking Studies

Computational studies on related compounds suggest strong binding affinities to key biological targets such as:

  • DNA topoisomerases

  • Kinases involved in cell signaling pathways
    These interactions are mediated by hydrogen bonding and π-stacking interactions involving the benzothiazole and sulfonamide moieties.

Challenges

  • Limited water solubility may restrict bioavailability.

  • Potential off-target effects due to structural similarity with other bioactive molecules.

Future Research

  • Optimization of substituents to improve target specificity and pharmacokinetics.

  • Exploration of prodrug strategies to enhance solubility and systemic delivery.

This comprehensive overview highlights the potential of 4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide as a candidate for further pharmacological studies due to its promising structural features and biological relevance.

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